molecular formula C19H15N5O B11030852 7-Amino-2-oxo-4,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile

7-Amino-2-oxo-4,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile

Cat. No.: B11030852
M. Wt: 329.4 g/mol
InChI Key: SJQSKMOFIMXZTC-UHFFFAOYSA-N
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Description

7-AMINO-2-OXO-4,5-DIPHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZIN-3-YL CYANIDE is a complex heterocyclic compound that features both imidazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-AMINO-2-OXO-4,5-DIPHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZIN-3-YL CYANIDE typically involves multi-step reactions starting from simpler organic molecules. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the imidazole and pyridazine rings. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

7-AMINO-2-OXO-4,5-DIPHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZIN-3-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-AMINO-2-OXO-4,5-DIPHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZIN-3-YL CYANIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-AMINO-2-OXO-4,5-DIPHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and pyridazine derivatives, such as:

Uniqueness

What sets 7-AMINO-2-OXO-4,5-DIPHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZIN-3-YL CYANIDE apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

7-amino-2-oxo-4,5-diphenyl-3,4-dihydro-1H-imidazo[1,5-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C19H15N5O/c20-11-14-15(12-7-3-1-4-8-12)17-16(13-9-5-2-6-10-13)22-19(21)24(17)23-18(14)25/h1-10,14-15H,(H2,21,22)(H,23,25)

InChI Key

SJQSKMOFIMXZTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)NN3C2=C(N=C3N)C4=CC=CC=C4)C#N

Origin of Product

United States

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